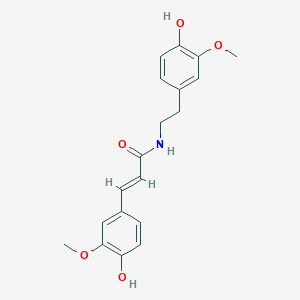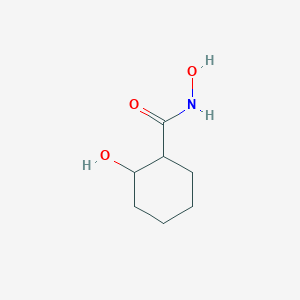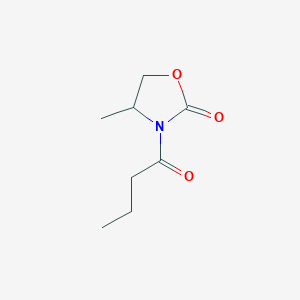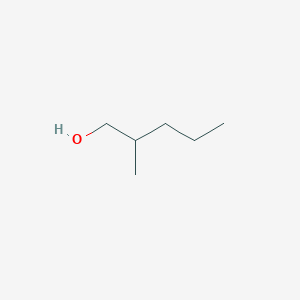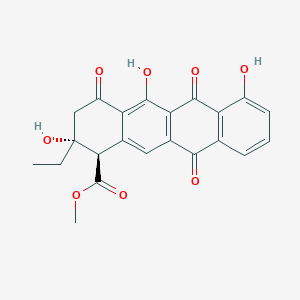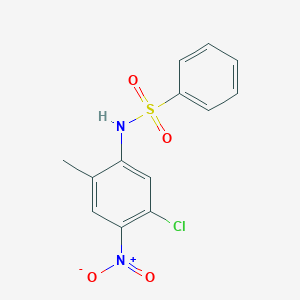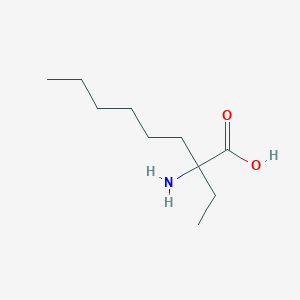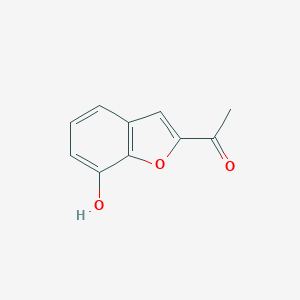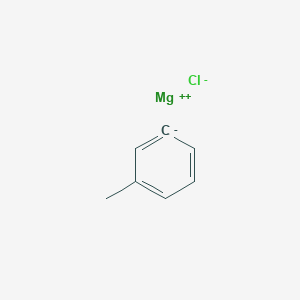![molecular formula C10H12N2 B047426 2-isopropyl-2H-pyrrolo[3,4-c]pyridine CAS No. 119198-76-4](/img/structure/B47426.png)
2-isopropyl-2H-pyrrolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropyl-2H-pyrrolo[3,4-c]pyridine, commonly known as IPP, is a heterocyclic compound that belongs to the pyrrolopyridine family. IPP has shown great potential in the field of medicinal chemistry due to its unique chemical structure and various biological activities.
Wissenschaftliche Forschungsanwendungen
IPP has been extensively studied for its potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. IPP has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. IPP has also been studied for its potential as an antiviral and antibacterial agent.
Wirkmechanismus
IPP exerts its biological effects through various mechanisms such as the inhibition of protein kinases, the modulation of ion channels, and the regulation of gene expression. IPP has been shown to inhibit the activity of various protein kinases such as PI3K, Akt, and mTOR which are involved in cell growth and survival. IPP also modulates ion channels such as voltage-gated potassium channels which play a crucial role in the regulation of neuronal excitability. IPP has also been shown to regulate gene expression by modulating transcription factors such as NF-kB and AP-1.
Biochemische Und Physiologische Effekte
IPP has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. IPP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. IPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. IPP has also been shown to improve cognitive function by enhancing synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
IPP has several advantages for lab experiments such as its easy synthesis, high purity, and low toxicity. However, IPP also has some limitations such as its low solubility in water and its instability in acidic conditions. IPP also has a short half-life which makes it difficult to study its long-term effects.
Zukünftige Richtungen
IPP has shown great potential in the field of medicinal chemistry and there are several future directions for its research. One of the future directions is to study the structure-activity relationship of IPP and its analogs to identify more potent and selective compounds. Another future direction is to study the pharmacokinetics and pharmacodynamics of IPP to optimize its dosing and administration. IPP can also be studied for its potential in combination therapy with other drugs to enhance its therapeutic efficacy. Lastly, IPP can be studied for its potential in the treatment of other diseases such as autoimmune disorders and metabolic disorders.
Conclusion:
In conclusion, IPP is a heterocyclic compound that has shown great potential in the field of medicinal chemistry. IPP has various biological activities and has been extensively studied for its potential in the treatment of various diseases. IPP can be synthesized through various methods and has several advantages for lab experiments. There are several future directions for the research of IPP which can lead to the development of more potent and selective compounds for the treatment of various diseases.
Synthesemethoden
IPP can be synthesized through various methods such as Suzuki coupling, Buchwald-Hartwig coupling, and Stille coupling. However, the most efficient and widely used method is the Pictet-Spengler reaction. This method involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction results in the formation of a pyrrole ring which is then further reacted with a pyridine ring to produce IPP.
Eigenschaften
CAS-Nummer |
119198-76-4 |
|---|---|
Produktname |
2-isopropyl-2H-pyrrolo[3,4-c]pyridine |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-propan-2-ylpyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-6-9-3-4-11-5-10(9)7-12/h3-8H,1-2H3 |
InChI-Schlüssel |
NNWOKQLJKVTPPR-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2C=CN=CC2=C1 |
Kanonische SMILES |
CC(C)N1C=C2C=CN=CC2=C1 |
Synonyme |
2H-Pyrrolo[3,4-c]pyridine,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



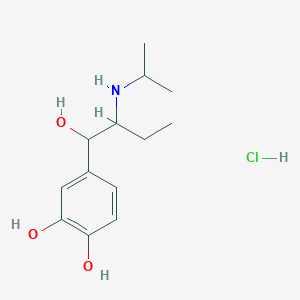
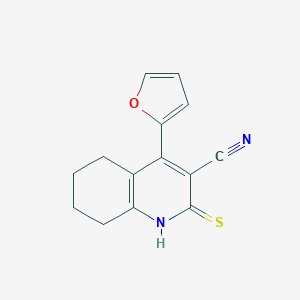
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
